1-(benzylsulfonyl)-N-(4-fluorophenyl)piperidine-3-carboxamide
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Overview
Description
N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group, a phenylmethanesulfonyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with benzyl chloroformate to form a carbamate intermediate. This intermediate is then reacted with piperidine-3-carboxylic acid under controlled conditions to yield the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Scientific Research Applications
N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
- N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
- N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
- N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Uniqueness: Compared to similar compounds, N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the piperidine ring provides a versatile scaffold for further modifications .
Properties
Molecular Formula |
C19H21FN2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(4-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H21FN2O3S/c20-17-8-10-18(11-9-17)21-19(23)16-7-4-12-22(13-16)26(24,25)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2,(H,21,23) |
InChI Key |
XNRGTIAKMAGDJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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